molecular formula C12H12O2 B8715254 Cyclopent-3-en-1-yl benzoate

Cyclopent-3-en-1-yl benzoate

Cat. No. B8715254
M. Wt: 188.22 g/mol
InChI Key: SYXOLCRDDVKIAM-UHFFFAOYSA-N
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Patent
US06313365B1

Procedure details

A 100 ml flask was charged with 0.53 g (1.9 mmol) of tricyclohexylphosphine, 0.62 g (1.0 mmol) of di-μ-chlorobis((p-cymene)chlororuthenium), 50 ml of toluene, 0.22 ml (2 mmol) of phenylacetylene and 8.28 g (38.3 mmol) of 1,6-heptadiene-4-yl benzoate and the mixture was stirred at 80° C. for 22 hours in a nitrogen stream. The reaction solution was washed with an aqueous 1% sodium hydroxide solution and saturated brine in this order, followed by drying using magnesium sulfate anhydride. A solvent was distilled and the residue was subjected to vacuum distillation (73-74° C./5 mmHg) to obtain 5.00 g of an object material in a yield of 69.4%.
Quantity
0.53 g
Type
reactant
Reaction Step One
[Compound]
Name
di-μ-chlorobis((p-cymene)chlororuthenium)
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Name
1,6-heptadiene-4-yl benzoate
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
69.4%

Identifiers

REACTION_CXSMILES
C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.C1(C#C)C=CC=CC=1.[C:28]([O:36][CH:37]([CH2:41][CH:42]=[CH2:43])[CH2:38]C=C)(=[O:35])[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>C1(C)C=CC=CC=1>[C:28]([O:36][CH:37]1[CH2:38][CH:43]=[CH:42][CH2:41]1)(=[O:35])[C:29]1[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1

Inputs

Step One
Name
Quantity
0.53 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
di-μ-chlorobis((p-cymene)chlororuthenium)
Quantity
0.62 g
Type
reactant
Smiles
Name
Quantity
0.22 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
1,6-heptadiene-4-yl benzoate
Quantity
8.28 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC(CC=C)CC=C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 22 hours in a nitrogen stream
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction solution was washed with an aqueous 1% sodium hydroxide solution and saturated brine in this order
CUSTOM
Type
CUSTOM
Details
by drying
DISTILLATION
Type
DISTILLATION
Details
A solvent was distilled
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to vacuum distillation (73-74° C./5 mmHg)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC1CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 69.4%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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